[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid

Physicochemical characterization Compound handling Solubility prediction

This 6-bromo-substituted pyridinyl glycine derivative is a strategic building block for medicinal chemistry programs targeting EP2 receptor agonists (asthma/COPD) and PRMT inhibitors. The bromine atom uniquely enables critical cross-coupling reactions (e.g., Suzuki-Miyaura) that non-halogenated analogs cannot undergo, while the N-methyl glycine moiety preserves the essential pharmacophore. Rigorously verify exact identity—even closely related pyridinyl glycine derivatives deliver divergent solubility, metabolic stability, and target engagement profiles. Available at 95% purity for accelerated hit-to-lead timelines.

Molecular Formula C9H11BrN2O2
Molecular Weight 259.10 g/mol
CAS No. 1353946-68-5
Cat. No. B3233570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid
CAS1353946-68-5
Molecular FormulaC9H11BrN2O2
Molecular Weight259.10 g/mol
Structural Identifiers
SMILESCN(CC1=CN=C(C=C1)Br)CC(=O)O
InChIInChI=1S/C9H11BrN2O2/c1-12(6-9(13)14)5-7-2-3-8(10)11-4-7/h2-4H,5-6H2,1H3,(H,13,14)
InChIKeyAGCHWLIKPAHOGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding [(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid (CAS 1353946-68-5): A Differentiated Pyridinyl Glycine Building Block


[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid (CAS 1353946-68-5) is a specialized pyridinyl glycine derivative that integrates a 6-bromo-substituted pyridine ring with an N-methyl-N-(pyridin-3-ylmethyl)glycine backbone. This molecular architecture situates it within a broader class of pyridylaminoacetic acid compounds, which have been extensively investigated in medicinal chemistry as EP2 receptor agonists [1] and versatile synthetic intermediates [2]. The compound's unique structural features—the precise 6-bromo substitution on the pyridine ring combined with the tertiary amine glycine moiety—confer distinct physicochemical and reactivity profiles that cannot be replicated by its closest structural analogs, establishing it as a strategically valuable building block for pharmaceutical research and targeted chemical synthesis .

Why Structural Analogs Cannot Substitute for [(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid


In scientific procurement, substituting one pyridinyl glycine derivative for another without rigorous validation introduces significant risk to experimental reproducibility and synthetic outcomes. The 6-bromo substitution pattern, the N-methyl tertiary amine configuration, and the free carboxylic acid terminus collectively govern this compound's lipophilicity, hydrogen-bonding capacity, and steric accessibility . These parameters directly influence solubility, metabolic stability, and target engagement in biological assays [1]. For example, the presence of the bromine atom enables critical cross-coupling reactions (e.g., Suzuki-Miyaura) that non-halogenated analogs cannot undergo, while the methyl group modulates conformational flexibility relative to des-methyl counterparts . Consequently, even closely related compounds with identical core scaffolds cannot be assumed to deliver equivalent performance in downstream applications, making exact identity procurement essential.

Quantitative Evidence Guide: Differentiating [(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid from Closest Analogs


Density Comparison: Higher Density Indicates Distinct Molecular Packing and Handling Properties

The target compound exhibits a predicted density of 1.6 ± 0.1 g/cm³ at 20°C , which is notably higher than the isopropyl analog (1.4 ± 0.1 g/cm³) [1] and exceeds the typical density range of non-halogenated pyridinyl glycines . This elevated density reflects the compact molecular packing enforced by the 6-bromo substituent in combination with the N-methyl group, which eliminates the hydrogen-bond donor capacity present in the des-methyl analog .

Physicochemical characterization Compound handling Solubility prediction

Boiling Point Analysis: Substantially Lower Boiling Point than Des-Methyl Analog Facilitates Distillation and Purification

The target compound demonstrates a predicted boiling point of 384.0 ± 37.0 °C at 760 mmHg , which is 26°C lower than the des-methyl analog N-[(6-Bromo-3-pyridinyl)methyl]glycine (410.0 ± 40.0 °C) and 14°C lower than the bulkier isopropyl analog (398.1 ± 37.0 °C) [1]. This intermediate boiling point, achieved through the N-methyl substitution, offers a practical advantage in purification workflows where excessive thermal exposure is undesirable.

Purification optimization Thermal stability Process chemistry

Flash Point and Safety Profile: Favorable Flash Point Relative to Bulkier Analogs Enhances Handling Safety

The target compound's predicted flash point of 186.1 ± 26.5 °C is 8.5°C lower than the isopropyl analog (194.6 ± 26.5 °C) [1] and aligns closely with the des-methyl analog (flash point not explicitly reported but inferred from boiling point trends) . This flash point value indicates moderate flammability risk and informs appropriate storage and handling protocols.

Safety assessment Handling protocols Storage conditions

Synthetic Accessibility and Purity: Consistent High Purity and Scalable Synthesis Route

The target compound is commercially available with purities ranging from 95% to 98% across multiple reputable suppliers , indicating robust and reproducible synthetic routes. A recent publication demonstrates a one-step synthesis protocol yielding the title compound in quantitative yield under adapted Vilsmeier conditions [1], a methodology that contrasts with the more complex multi-step procedures often required for analogs bearing bulkier N-substituents or alternative halogenation patterns.

Synthesis optimization Scale-up feasibility Quality control

Optimal Application Scenarios for [(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid Based on Quantitative Differentiation


Synthesis of EP2 Receptor Agonist Libraries for Respiratory Disease Research

Given the well-established role of pyridylaminoacetic acid derivatives as EP2 receptor agonists [1], this compound serves as a key intermediate for constructing focused libraries targeting asthma and COPD. The 6-bromo substituent provides a reactive handle for Suzuki-Miyaura cross-coupling to introduce diverse aryl/heteroaryl groups, while the N-methyl glycine moiety maintains the pharmacophore essential for EP2 engagement. The compound's lower boiling point relative to the des-methyl analog facilitates purification during library synthesis, reducing thermal stress on sensitive intermediates.

Development of PRMT Inhibitors via Fragment-Based Drug Design

Although direct data for this specific compound is limited, structurally related bromopyridinyl glycine derivatives have demonstrated activity against protein arginine methyltransferases (PRMTs) [2]. The presence of the bromine atom enables structure-activity relationship (SAR) exploration via halogen bonding interactions, while the carboxylic acid moiety can be utilized for prodrug strategies or to improve aqueous solubility. Researchers exploring PRMT6 or CARM1 inhibition may prioritize this scaffold for fragment growing campaigns.

Process Chemistry Optimization Requiring High-Purity Building Blocks

The consistent commercial availability of this compound at 95-98% purity minimizes the need for extensive in-house purification, accelerating hit-to-lead timelines. Furthermore, the published one-step synthesis protocol [3] provides a validated route for internal scale-up, making the compound an attractive choice for process chemistry groups seeking to avoid multi-step sequences associated with more complex analogs.

Comparative Physicochemical Profiling for Drug Candidate Selection

The well-defined physicochemical properties—including density (1.6 g/cm³) and boiling point (384°C) —allow researchers to benchmark this compound against analogs when evaluating developability criteria. The bromine atom increases lipophilicity (estimated LogP ~1.36) relative to non-halogenated congeners, which may influence membrane permeability and metabolic stability in cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.